molecular formula C8H9ClN2O2S B1415518 3-(Azetidine-1-sulfonyl)-2-chloropyridine CAS No. 1856272-69-9

3-(Azetidine-1-sulfonyl)-2-chloropyridine

Cat. No.: B1415518
CAS No.: 1856272-69-9
M. Wt: 232.69 g/mol
InChI Key: BMCZJLXSEHBGRY-UHFFFAOYSA-N
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Description

3-(Azetidine-1-sulfonyl)-2-chloropyridine is a chemical compound characterized by its unique structure, which includes an azetidine ring, a sulfonyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-sulfonyl)-2-chloropyridine typically involves multiple steps, starting with the preparation of azetidine derivatives. One common method includes the reaction of azetidine with chlorosulfonic acid to form azetidine-1-sulfonyl chloride, which is then reacted with 2-chloropyridine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidine-1-sulfonyl)-2-chloropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl group.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-(Azetidine-1-sulfonyl)-2-chloropyridine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Azetidine-1-sulfonyl)-2-chloropyridine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The azetidine ring and chloropyridine moiety contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(Azetidine-1-sulfonyl)-4-fluorobenzoic acid

  • 3-(benzyloxy)azetidine-1-sulfonyl chloride

Uniqueness: 3-(Azetidine-1-sulfonyl)-2-chloropyridine stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties compared to similar compounds.

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Properties

IUPAC Name

3-(azetidin-1-ylsulfonyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-8-7(3-1-4-10-8)14(12,13)11-5-2-6-11/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZJLXSEHBGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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